molecular formula C21H23FN2O B3816692 (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol

(3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol

Cat. No. B3816692
M. Wt: 338.4 g/mol
InChI Key: PZXUYAPFUGTBIQ-GHTZIAJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol, also known as PF-04457845, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This compound has been widely studied for its potential therapeutic effects in various diseases.

Mechanism of Action

(3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol can modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol can modulate the activity of various brain regions, including the amygdala, prefrontal cortex, and hippocampus, which are involved in the regulation of emotional and cognitive processes. This compound has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in humans.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol in lab experiments is its selectivity for the NOP receptor, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol. One area of interest is its potential therapeutic effects in various psychiatric and neurological disorders, including anxiety, depression, and drug addiction. Another area of interest is the development of more potent and selective NOP receptor antagonists that can be used for both research and therapeutic purposes. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol on brain function and behavior.

Scientific Research Applications

(3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol has been studied extensively for its potential therapeutic applications in various diseases, including anxiety, depression, and drug addiction. Studies have shown that this compound can modulate the activity of the NOP receptor, which is involved in the regulation of stress, anxiety, and reward-related behaviors.

properties

IUPAC Name

(3S,4S)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O/c1-14-17-4-2-3-5-19(17)23-20(14)12-24-11-10-18(21(25)13-24)15-6-8-16(22)9-7-15/h2-9,18,21,23,25H,10-13H2,1H3/t18-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUYAPFUGTBIQ-GHTZIAJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CN3CCC(C(C3)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC2=CC=CC=C12)CN3CC[C@H]([C@@H](C3)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol
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(3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol
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(3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol

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